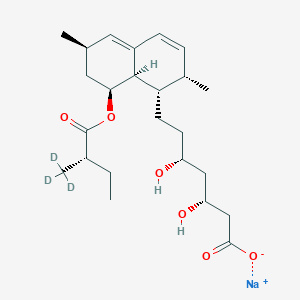

Lovastatin hydroxy acid,sodium salt

Descripción

Lovastatin hydroxy acid, sodium salt (CAS 75225-50-2) is the active, open-ring carboxylate form of lovastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Unlike the parent lactone prodrug (lovastatin), which requires enzymatic hydrolysis in vivo to become pharmacologically active, the sodium salt form is pre-activated and water-soluble, facilitating its use in cell-based and biochemical assays . It exhibits a Ki value of 0.64 nM against HMG-CoA reductase, making it one of the most potent statins in this class . Its primary therapeutic role is in lowering plasma cholesterol by inhibiting hepatic cholesterol biosynthesis, with secondary effects on isoprenoid metabolism and cell cycle regulation .

Propiedades

Fórmula molecular |

C24H37NaO6 |

|---|---|

Peso molecular |

447.6 g/mol |

Nombre IUPAC |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |

Clave InChI |

LXZBFUBRYYVRQJ-XZLALCCBSA-M |

SMILES isomérico |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |

SMILES canónico |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

Detailed Stepwise Procedure

Step 1: Hydrolysis of Lovastatin Lactone

- Starting Material: Lovastatin in lactone form, typically obtained from fermentation broth of Aspergillus species.

- Reaction Medium: A mixture of methanol and water in a 1:2 volume ratio.

- Reagent: Approximately 3% (w/v) sodium hydroxide solution.

- Conditions: The mixture is warmed to about 35°C and stirred for 40–60 minutes until complete hydrolysis to the hydroxy acid form occurs.

- pH Adjustment: After hydrolysis, the solution pH is adjusted to approximately 4.0 using concentrated hydrochloric acid to stabilize the hydroxy acid.

Step 2: Extraction of Hydroxy Acid

- The hydroxy acid form of lovastatin is extracted from the aqueous phase using ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate to remove residual water.

Step 3: Formation of Sodium Salt

- A stoichiometric amount of sodium 2-ethylhexanoate is added to the ethyl acetate solution containing the hydroxy acid.

- The mixture is gently stirred at room temperature for about 2 hours, during which the sodium salt precipitates.

- To improve crystallization and yield, an anti-solvent such as acetone (typically 12.5 mL per 5 g of lactone) is added.

- The slurry is cooled to 5–10°C and stirred for an additional 60 minutes.

Step 4: Isolation and Drying

- The precipitated sodium salt is filtered, washed, and dried to yield the pure lovastatin hydroxy acid sodium salt as a dry powder.

Reaction Scheme Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrolysis of lovastatin lactone | Methanol:water (1:2), 3% NaOH, 35°C, 40-60 min | Lovastatin hydroxy acid (acid form) |

| 2 | pH adjustment | Concentrated HCl to pH ~4.0 | Stabilized hydroxy acid solution |

| 3 | Extraction | Ethyl acetate, drying over Na2SO4 | Hydroxy acid isolated in organic phase |

| 4 | Sodium salt formation | Sodium 2-ethylhexanoate, room temp, 2 h; acetone addition, cooling to 5-10°C | Precipitated lovastatin hydroxy acid sodium salt |

| 5 | Filtration and drying | Filtration, washing, drying | Pure dry sodium salt powder |

Yield and Efficiency

- Starting with 5 g of lovastatin lactone, approximately 4.0 g of lovastatin hydroxy acid sodium salt is obtained as a dry powder.

- The addition of acetone as an anti-solvent improves yield and crystallinity.

- The process avoids complex freeze-drying or vacuum drying steps, making it more economical and scalable.

Research Findings and Comparative Notes

- The use of sodium 2-ethylhexanoate as the sodium source is advantageous due to its solubility and reaction efficiency with the hydroxy acid form.

- Ethyl acetate is preferred as the extraction solvent due to its balance of solubility for the hydroxy acid and economic feasibility.

- The process is adaptable to other statins such as pravastatin and compactin, with similar hydrolysis and salt formation steps but differing slightly in yields and reaction times.

- The method is recognized as a commercial-scale viable approach due to its simplified steps and avoidance of capital-intensive equipment.

Data Table: Preparation Parameters and Yields for Lovastatin Hydroxy Acid Sodium Salt

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | Lovastatin lactone (5 g) | Fermentation-derived crude product |

| Hydrolysis solvent | Methanol:water (1:2) | 15 mL total volume |

| Sodium hydroxide concentration | ~3% (w/v) | Hydrolysis reagent |

| Hydrolysis temperature | 35°C | Mild warming for 40-60 minutes |

| pH adjustment | ~4.0 (with concentrated HCl) | Stabilizes hydroxy acid |

| Extraction solvent | Ethyl acetate | Water-immiscible organic solvent |

| Drying agent | Anhydrous sodium sulfate | Removes residual water |

| Sodium salt formation reagent | Sodium 2-ethylhexanoate (stoichiometric) | Reacts with hydroxy acid to form salt |

| Reaction time for salt formation | 2 hours at room temperature | Gentle stirring |

| Anti-solvent | Acetone (12.5 mL) | Added before cooling to enhance crystallization |

| Cooling temperature | 5–10°C | Promotes salt precipitation |

| Stirring after cooling | 60 minutes | Ensures complete crystallization |

| Yield of sodium salt | ~4.0 g | Dry powder from 5 g lactone |

Análisis De Reacciones Químicas

Types of Reactions

Lovastatin-d3 Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert the hydroxy acid form back to the lactone form.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can be used for further research and development .

Aplicaciones Científicas De Investigación

Lovastatin-d3 Hydroxy Acid Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Lovastatin and its metabolites.

Biology: Employed in metabolic studies to track the absorption, distribution, metabolism, and excretion of Lovastatin.

Medicine: Investigated for its potential in drug development and pharmacokinetic studies.

Industry: Utilized in the quality control of pharmaceutical products containing Lovastatin

Mecanismo De Acción

Lovastatin-d3 Hydroxy Acid Sodium Salt works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .

Comparación Con Compuestos Similares

Lovastatin (Lactone Prodrug)

- Activation Requirement : Lovastatin is administered as an inactive lactone prodrug, requiring hydrolysis in the liver to its active hydroxy acid form. This conversion is pH-dependent and reversible, limiting bioavailability .

- Pharmacokinetics : Systemic exposure to the active metabolite is lower compared to pre-formed hydroxy acid sodium salt due to incomplete hydrolysis and first-pass metabolism .

- In Vitro Limitations : In cell culture, ~80% of lovastatin lactone converts to the hydroxy acid within 24 hours, introducing variability in experimental reproducibility .

Simvastatin (Prodrug)

- Hydrolysis Rate : Simvastatin hydrolyzes 1.5 times slower than lovastatin, with a mean AUC of its active metabolite (simvastatin-β-hydroxy acid) being 49.72 µg·h/L versus 66.65 µg·h/L for lovastatin hydroxy acid .

- Metabolic Pathways : Both statins undergo cytochrome P-450-mediated hydroxylation (e.g., 6'-β-hydroxy and 3"-hydroxy metabolites), but simvastatin’s metabolites exhibit lower HMG-CoA reductase inhibitory activity (e.g., 3"-hydroxy-simvastatin: 15% activity vs. parent) .

Compactin (ML-236B)

- Potency : The sodium salt of lovastatin hydroxy acid is twice as potent as compactin’s sodium salt, with Ki values of 0.64 nM and 1.4 nM, respectively .

- In Vivo Efficacy : In rats, the 50% inhibitory dose (ID₅₀) for cholesterol synthesis is 46 mg/kg for lovastatin hydroxy acid sodium salt versus 290 mg/kg for compactin .

Pharmacokinetic and Stability Profiles

Metabolic and Formulation Considerations

- Hepatic Extraction : Lovastatin hydroxy acid sodium salt achieves high hepatic concentrations due to efficient liver uptake, minimizing systemic exposure .

- Oxidative Degradation: In solid-state formulations, lovastatin hydroxy acid sodium salt is susceptible to oxidation, which can be mitigated by flavonoids like caffeic acid and rutin .

Comparative Efficacy in Disease Models

- Cancer Cell Lines : Lovastatin hydroxy acid exhibits stronger effects on GTPase and E2F signaling pathways compared to the lactone form in MDAMB231 breast cancer cells .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Lovastatin hydroxy acid, sodium salt, and what methodological considerations are critical for in vitro HMG-CoA reductase inhibition assays?

- Lovastatin hydroxy acid, sodium salt is the active metabolite of Lovastatin, directly inhibiting HMG-CoA reductase with a reported Ki of 0.6 nM . For in vitro assays, ensure the compound remains in its active hydroxy acid form by maintaining a neutral or slightly alkaline pH to prevent lactone reconversion. Use cell-free systems (e.g., purified enzyme assays) to avoid confounding factors like cellular uptake kinetics . Validate inhibition using LC-MS/MS to monitor interconversion artifacts .

Q. How should Lovastatin hydroxy acid, sodium salt stock solutions be prepared to ensure stability and prevent interconversion with the lactone form?

- Dissolve the sodium salt in nanopure water (not organic solvents) at 10 mg/mL, as ethanol or other alcohols may promote lactonization. Aliquot and store at −20°C to minimize degradation. Pre-warm frozen aliquots to 60°C in a water bath before use to dissolve precipitates, and confirm stability via reverse-phase HPLC . Avoid repeated freeze-thaw cycles to reduce hydrolysis or oxidation .

Q. What analytical parameters are essential for quantifying Lovastatin hydroxy acid in plasma using LC-MS/MS?

- Use a linearity range of 0.121–35.637 ng/mL with a lower limit of quantification (LLOQ) validated for precision (<15% CV). Employ a C18 column and isocratic elution with methanol:ammonium acetate (75:25) to separate lactone and hydroxy acid forms. Monitor for matrix effects (e.g., <3% ion suppression/enhancement) and include deuterated internal standards (e.g., Lovastatin-d3 hydroxy acid) to correct for variability .

Advanced Research Questions

Q. How can researchers address interconversion between Lovastatin lactone and hydroxy acid forms during sample preparation for pharmacokinetic studies?

- Immediately acidify plasma samples with 0.1 M HCl to stabilize the lactone form or add sodium carbonate to preserve the hydroxy acid. Centrifuge at 4°C to separate plasma, and store at −80°C. Use a stability-indicating LC-MS/MS method with a short runtime (≤4.5 min) to minimize in vitro hydrolysis during analysis .

Q. What experimental design considerations differentiate cell-based vs. cell-free systems when studying Lovastatin hydroxy acid’s effects on cholesterol biosynthesis?

- In cell-free systems (e.g., purified HMG-CoA reductase assays), pre-incubate the enzyme with the inhibitor to measure direct activity. For cell-based models (e.g., hepatocytes), account for cellular uptake kinetics and metabolism by including controls with lactone-to-acid conversion inhibitors (e.g., esterase blockers). Use radiolabeled isotopes (e.g., [3H]-mevalonate) to track cholesterol synthesis .

Q. How should contradictory data on Lovastatin hydroxy acid’s pharmacokinetic variability be interpreted across studies?

- Variability may arise from differences in interconversion rates, first-pass metabolism, or formulation excipients. Conduct bioequivalence studies with standardized protocols (e.g., 40 mg oral doses) and compare AUC(0–t) and Cmax using a crossover design. Validate inter-subject variability using mixed-effects modeling .

Q. What strategies mitigate interference from Lovastatin metabolites (e.g., 6′β-hydroxy acid) in analytical assays?

- Optimize chromatographic separation with a high-resolution C18 column (e.g., 2.6 µm particle size) and gradient elution. Use tandem mass spectrometry (MRM mode) to target unique precursor-to-product ion transitions (e.g., m/z 422.3 → 303.1 for Lovastatin hydroxy acid). Cross-validate with synthetic metabolite standards .

Q. When should isotope-labeled analogs (e.g., Lovastatin-d3 hydroxy acid) be used in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.